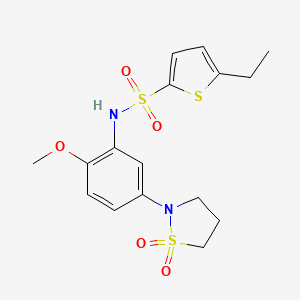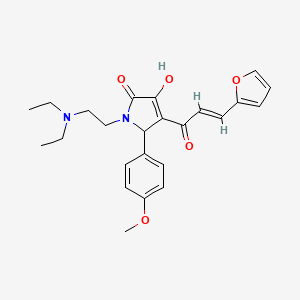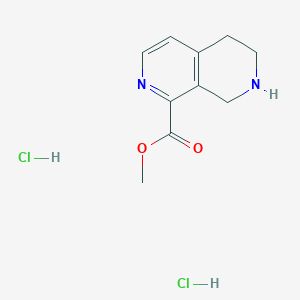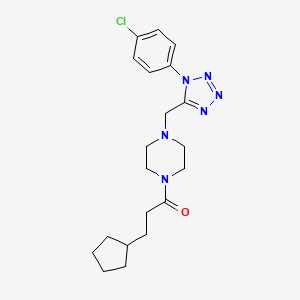
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-cyclopentylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-cyclopentylpropan-1-one is an organic molecule characterized by a complex structure involving a tetrazole ring, a piperazine ring, a chlorophenyl group, and a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-cyclopentylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. The process may include the formation of the tetrazole ring via a [3+2] cycloaddition, followed by a series of substitution reactions to introduce the piperazine and cyclopentyl groups.
Industrial Production Methods
On an industrial scale, this compound can be synthesized through similar multi-step processes, but with optimization for yield and purity. This typically involves the use of large-scale reactors, automated control systems, and precise monitoring of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, especially at positions where hydrogen atoms are attached to the carbon atoms adjacent to the tetrazole ring.
Reduction: Reduction reactions can modify the piperazine ring or the carbonyl group in the cyclopentyl chain.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary widely, including various substituted derivatives of the original compound, altered at the piperazine or tetrazole rings, or the aromatic system.
Aplicaciones Científicas De Investigación
This compound finds applications across diverse fields:
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: For studying the interaction with biological macromolecules.
Industry: Utilized in the development of new materials or as a precursor for complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-cyclopentylpropan-1-one depends on its interaction with specific molecular targets. It could potentially interact with enzyme active sites or receptor proteins, modifying their activity or functioning. The tetrazole ring may play a crucial role in binding through hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-1H-tetrazole: The simpler analog without the piperazine and cyclopentyl modifications.
1-(4-((1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-cyclopentylpropan-1-one: Without the chlorophenyl group.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
This compound's uniqueness lies in the combined presence of the tetrazole ring, piperazine moiety, and chlorophenyl group, each contributing to its distinct chemical and biological properties. Its multi-functional groups make it versatile for multiple applications, especially in complex organic synthesis and pharmaceutical research.
Hopefully, this article delves into the details of this fascinating compound. Let me know if there's anything else you want to add or learn about!
Propiedades
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O/c21-17-6-8-18(9-7-17)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)10-5-16-3-1-2-4-16/h6-9,16H,1-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVLSJNRFISKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)
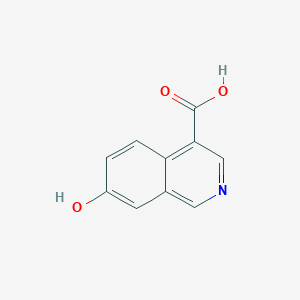
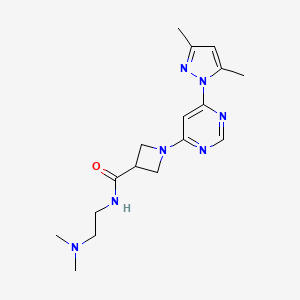
![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2695294.png)
![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

